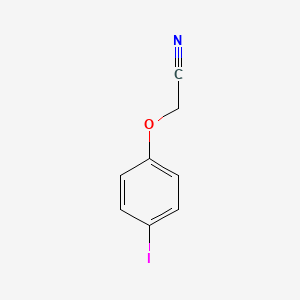

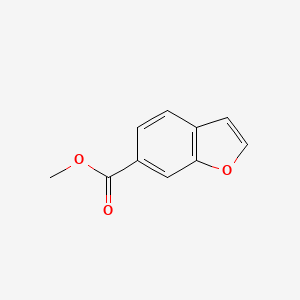

3-アミノ-1H-インダゾール-6-カルボニトリル

概要

説明

3-Amino-1H-indazole-6-carbonitrile is a chemical compound that belongs to the indazole class, which is characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of research due to their biological relevance. A novel method for synthesizing 3-amino-2H-indazoles has been developed, which involves a palladium-catalyzed domino reaction sequence. This method starts with 2-halobenzonitriles and monosubstituted hydrazines, followed by intramolecular hydroamination and isomerization to yield various 2H-indazole analogues . Another approach for synthesizing related compounds involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the versatility of methods to access such structures .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, and their analysis often requires a combination of experimental and theoretical techniques. For instance, a new fluorescent indazole derivative was synthesized and its structure was investigated using density functional theory calculations alongside spectroscopic methods like FT-IR and NMR . The crystal structure of related compounds has also been established through X-ray diffraction, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug design. The synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization is an example of the chemical transformations these compounds can undergo . Additionally, three-component condensation reactions have been employed to create novel triazolo and pyrimidine carbonitriles, demonstrating the reactivity of indazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are crucial for their potential applications. The fluorescent indazole compound synthesized in one study exhibited distinct absorption and emission spectra, which were studied in various solvents. Its nonlinear optical properties and interaction with solvents were also investigated, revealing its potential as a nonlinear optical (NLO) material . The biological activity of some indazole derivatives has been confirmed, showing effective inhibition of cancer cell proliferation, which is significant for their potential use in cancer therapy .

科学的研究の応用

インダゾールの合成

3-アミノ-1H-インダゾール-6-カルボニトリルを含むインダゾール含有ヘテロ環式化合物は、さまざまな医薬品用途の合成に使用されてきました . それらの合成のための戦略には、遷移金属触媒反応、還元環化反応、および連続的なC-NおよびN-N結合形成による2H-インダゾールの合成が含まれます .

降圧剤用途

インダゾール化合物は降圧作用を持つことがわかっています . これは、それらが高血圧の治療に使用できることを意味します。

抗癌剤用途

インダゾール誘導体は、癌研究の分野で有望な結果を示してきました . たとえば、インダゾール誘導体である化合物6oは、K562細胞株に対して有望な阻害効果を示しました . Bcl2ファミリーメンバーとp53/MDM2経路を阻害することによって、アポトーシスと細胞周期に影響を与えることが確認されました .

抗うつ剤用途

インダゾール化合物は、抗うつ薬の開発にも使用されてきました . それらは、さまざまな気分障害の治療に役立つ可能性があります。

抗炎症作用

インダゾール化合物は抗炎症作用があります . それらは、体の炎症を引き起こす状態の治療に使用できます。

抗菌作用

インダゾール化合物は抗菌作用を持つことがわかっています . これは、細菌感染症と戦うための新しい抗生物質の開発に役立ちます。

呼吸器疾患の治療

インダゾールは、呼吸器疾患の治療のために、ホスホイノシチド3キナーゼδの選択的阻害剤として使用できます .

抗腫瘍活性

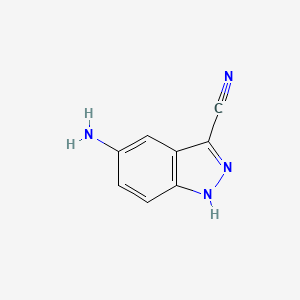

3-アミノ-1H-インダゾール-6-カルボニトリルに存在する1H-インダゾール-3-アミン構造は、効果的なヒンジ結合フラグメントであり、特定の化合物の抗腫瘍活性を高めることがわかっています .

作用機序

Target of Action

It’s known that indazole derivatives, which include 3-amino-1h-indazole-6-carbonitrile, can bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This suggests that 3-Amino-1H-indazole-6-carbonitrile may interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and h-sgk suggests that this compound may affect pathways related to cell cycle regulation and volume regulation .

Pharmacokinetics

The compound’s molecular weight of 15816 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Amino-1H-indazole-6-carbonitrile may have similar effects.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

Safety and Hazards

The safety data sheet for 3-Amino-1H-indazole-6-carbonitrile indicates that it is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

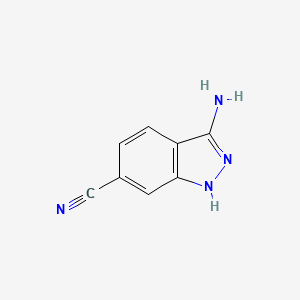

The future directions for research on 3-Amino-1H-indazole-6-carbonitrile and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, advanced computational tools are being used to visualize molecular dynamics simulations of such compounds . Additionally, ongoing research into the synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents suggests potential future directions in medicinal chemistry .

特性

IUPAC Name |

3-amino-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOXODDIVDMDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626948 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267413-32-1 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)